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molecular formula C10H10N2O3S B8496511 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione

2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione

Cat. No. B8496511
M. Wt: 238.27 g/mol
InChI Key: OWNUZUGKSPVZST-UHFFFAOYSA-N
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Patent
US09321763B2

Procedure details

2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.4 g) and Lawesson's reagent (6.19 g, 1.0 eq.) were suspended in toluene (100 ml). The reaction mixture was refluxed for one hour. The mixture was then evaporated. The residue was purified by Combiflash chromatography (EtOAc in hexanes=0-100%) to give 2,2-dimethyl-6-nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione (3 g, 82% yield).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[O:7][C:6]2[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:5]=2[NH:4][C:3]1=O.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:26])=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:16])[O:7][C:6]2[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:5]=2[NH:4][C:3]1=[S:26]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=O)C
Step Two
Name
Quantity
6.19 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combiflash chromatography (EtOAc in hexanes=0-100%)

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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